molecular formula C18H27NO3 B021952 N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide CAS No. 7553-53-9

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide

Cat. No. B021952
CAS RN: 7553-53-9
M. Wt: 305.4 g/mol
InChI Key: YKPUWZUDDOIDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide is a natural product found in Capsicum pubescens, Capsicum annuum, and Capsicum . It is a capsaicinoid and a member of phenols . It is the active ingredient in many pepper sprays and has a role as a lachrymator .


Molecular Structure Analysis

The molecular formula of N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide is C18H27NO3 . The InChI is InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21) . The Canonical SMILES is CC©C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC .


Physical And Chemical Properties Analysis

The molecular weight of N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide is 305.4 g/mol .

Scientific Research Applications

Antimycobacterial Activity

This compound has been studied for its antimycobacterial activity . In particular, it has been used in the synthesis of N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives, which have been screened as antimycobacterial agents against M. tuberculosis H37Rv strain . The compound exhibited antimycobacterial activity, although it was less active than standard drugs .

Antioxidant Activities

“N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide” has been found to have antioxidant activities . These activities provide protection against inflammation and cancer .

Anti-inflammatory Properties

In addition to its antioxidant activities, this compound has been found to inhibit the release of pro-inflammatory cytokines . This suggests that it could be used in the treatment of conditions characterized by inflammation .

Cancer Treatment

The antioxidant and anti-inflammatory properties of this compound suggest that it could be used in the treatment of cancer . Its ability to cross cell membranes means that it could potentially deliver therapeutic agents directly to cancer cells .

GPR41 Activation

In human embryonic kidney 293 (HEK293) cells expressing mouse GPR41, this compound significantly suppressed cAMP levels induced by forskolin in a dose-dependent manner . This suggests that it could be used in research into the function of GPR41, a G protein-coupled receptor .

Aldehyde Functional Group Studies

The aldehyde functional groups of this compound have been studied . This research could contribute to our understanding of the properties of aldehydes and how they interact with other compounds .

Safety and Hazards

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide is the active ingredient in many pepper sprays and has a role as a lachrymator .

properties

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPUWZUDDOIDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859357
Record name N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide

CAS RN

7553-53-9
Record name N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide
Reactant of Route 2
Reactant of Route 2
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide
Reactant of Route 3
Reactant of Route 3
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide
Reactant of Route 4
Reactant of Route 4
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide
Reactant of Route 5
Reactant of Route 5
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide
Reactant of Route 6
Reactant of Route 6
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.